1-(2-Methoxyphenyl)cyclopropanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)cyclopropanamine can be synthesized through various methods. One common approach involves the reaction of methoxy acetone with ammonia in the presence of Raney nickel as a catalyst . The reaction is carried out under high pressure and temperature conditions, typically around 80°C, with continuous stirring and hydrogen replenishment .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of autoclaves and continuous hydrogenation processes ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of methoxyphenyl oxides.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanamines.
Scientific Research Applications
1-(2-Methoxyphenyl)cyclopropanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways are still under investigation, but its effects on neurotransmitter systems have been noted .
Comparison with Similar Compounds
- 1-(4-Methylphenyl)cyclopropanamine hydrochloride
- 1-(2-Methylphenyl)cyclopropanamine hydrochloride
- 1-(4-Chlorobenzyl)cyclopropanamine hydrochloride
- 1-(2-Chlorophenyl)cyclopropanamine hydrochloride
Uniqueness: 1-(2-Methoxyphenyl)cyclopropanamine is unique due to its methoxy group, which imparts distinct chemical and biological properties. This differentiates it from other cyclopropanamine derivatives, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-(2-methoxyphenyl)cyclopropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNGMGXTFSLEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514345 |
Source
|
Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-32-1 |
Source
|
Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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